5-[2-methyl-4-(4-morpholinyl)benzylidene]-2-(phenylimino)-3-(3-pyridinylmethyl)-1,3-thiazolidin-4-one
Overview
Description
5-[2-methyl-4-(4-morpholinyl)benzylidene]-2-(phenylimino)-3-(3-pyridinylmethyl)-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C27H26N4O2S and its molecular weight is 470.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 470.17764726 g/mol and the complexity rating of the compound is 760. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of 5-benzylidene thiazolidinone exhibit antimicrobial properties. Patil et al. (2011) synthesized a series of novel 5-benzylidene-3-(3-fluoro-4-yl-morpholin-4-yl-phenylimino)thiazolidin-4-one derivatives using [bmIm]OH as a catalyst, which showed moderate in vitro activities against various microorganisms tested (Patil, Bagul, Swami, Kotharkar, & Darade, 2011). This indicates the compound's utility in developing new antimicrobial agents.
Synthesis and Chemical Properties
Mamedov et al. (2009) explored the condensation of 4-hydroxy-3,5-diphenyl-2-phenyliminothiazolidine with different phenylenediamines, leading to the formation of thiazolo[3,4-a]quinoxalines. This study helps understand the chemical reactivity and potential applications of thiazolidinone derivatives in synthesizing complex heterocyclic compounds (Mamedov, Zhukova, Beschastnova, Balandina, Gubaidullin, Kotovskaya, Latypov, Levin, & Charushin, 2009).
Anticancer Activity
Wu et al. (2006) identified two compounds within the 5-benzylidene-2-phenylimino-1,3-thiazolidin-4-one (BPT) analog class that effectively induce apoptosis in cancer cells but not in normal cells, showcasing the potential for selective anticancer treatments. This highlights the compound's role in developing new therapeutic strategies against cancer (Wu, Guo, Teraishi, Pang, Kaluarachchi, Zhang, Davis, Dong, Yan, & Fang, 2006).
Anti-inflammatory and Analgesic Properties
A study by Abu‐Hashem et al. (2020) synthesized novel derivatives of visnaginone and khellinone, incorporating the 5-benzylidene-2-(phenylimino)-thiazolidin-4-one moiety, and evaluated them for anti-inflammatory and analgesic activities. Some compounds showed significant COX-2 inhibition, comparable to standard drugs, indicating their potential as anti-inflammatory agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Synthesis and Evaluation of Hypoglycemic Agents
Karumanchi et al. (2019) synthesized novel substituted 5-[morpholino(phenyl)methyl]-thiazolidine-2,4-diones and screened them for in vivo hypoglycemic activity and in vitro anti-inflammatory activity. The study found that certain derivatives exhibited significant hypoglycemic and anti-inflammatory activities, offering a promising approach for developing new therapeutic agents for diabetes and inflammation (Karumanchi, Atmakuri, Mandava, & Rajala, 2019).
Properties
IUPAC Name |
(5Z)-5-[(2-methyl-4-morpholin-4-ylphenyl)methylidene]-2-phenylimino-3-(pyridin-3-ylmethyl)-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O2S/c1-20-16-24(30-12-14-33-15-13-30)10-9-22(20)17-25-26(32)31(19-21-6-5-11-28-18-21)27(34-25)29-23-7-3-2-4-8-23/h2-11,16-18H,12-15,19H2,1H3/b25-17-,29-27? | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKGNRCWCYGMIIN-YMTQWUKOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCOCC2)C=C3C(=O)N(C(=NC4=CC=CC=C4)S3)CC5=CN=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)N2CCOCC2)/C=C\3/C(=O)N(C(=NC4=CC=CC=C4)S3)CC5=CN=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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